molecular formula C8H9NO5S B2782572 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid CAS No. 1008023-63-9

5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid

Cat. No.: B2782572
CAS No.: 1008023-63-9
M. Wt: 231.22
InChI Key: GGRNQYLYTAMESX-UHFFFAOYSA-N
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Description

5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid is a bicyclic heterocyclic compound featuring fused pyrrolidine and thiazole rings. Its molecular formula is C₇H₉NO₃S (CID 3736382), with a stereochemical configuration critical to its physicochemical properties and reactivity . Key characteristics include:

  • Molecular weight: 187.22 g/mol
  • Predicted Collision Cross Section (CCS): 140.5 Ų ([M+H]⁺)
  • Synthetic relevance: Serves as a scaffold for pharmaceutical intermediates and impurities, particularly in penicillin derivatives .

Properties

IUPAC Name

5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c10-5-1-2-8(7(13)14)9(5)4(3-15-8)6(11)12/h4H,1-3H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRNQYLYTAMESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C1=O)C(CS2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008023-63-9
Record name 5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid typically involves multiple steps, starting with the construction of the pyrrolothiazole core. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help scale up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxo-hexahydropyrrolo compounds exhibit promising antiproliferative effects against different cancer cell lines. For instance:

  • Cell Lines Tested : Research has shown that these compounds were evaluated against MOLT-4 (acute lymphoblastic leukemia), K562 (chronic myelogenous leukemia), and MCF-7 (breast adenocarcinoma) cells using the MTT assay .
  • Mechanism of Action : The most potent derivatives were found to induce apoptosis and disrupt the cell cycle in cancer cells. This suggests that the compound may serve as a lead structure for developing new anticancer agents targeting multidrug-resistant cancers .

Antimicrobial Activity

Another area of application for 5-oxo-hexahydropyrrolo compounds is their antimicrobial properties . Studies have synthesized various derivatives and tested them for antibacterial and antifungal activities:

  • Synthesis and Testing : A recent study focused on synthesizing 5-oxo derivatives and assessing their antimicrobial efficacy against several pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity .

Antioxidant Properties

The antioxidant potential of 5-oxo-hexahydropyrrolo compounds has also been explored:

  • DPPH Radical Scavenging Assay : Compounds were evaluated for their ability to scavenge DPPH radicals, a common method to assess antioxidant capacity. Some derivatives showed high radical scavenging ability, indicating their potential as antioxidant agents .

Summary of Applications

Application AreaFindings
Anticancer Activity Effective against leukemia and breast cancer cell lines; induces apoptosis .
Antimicrobial Activity Significant antibacterial activity against various pathogens .
Antioxidant Properties High DPPH radical scavenging ability; potential use as antioxidants .

Case Studies

  • Antiproliferative Agents : In a study involving 5-oxo derivatives, compounds bearing specific substituents demonstrated enhanced antiproliferative activities compared to others. The mechanism involved modulation of apoptosis pathways in resistant cancer cells.
  • Antimicrobial Efficacy : A series of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into structure-activity relationships.

Mechanism of Action

The mechanism by which 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

5-Oxo-7α-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic Acid (CID 3812047)
  • Molecular formula: C₁₃H₁₃NO₃S
  • Key differences : Incorporates a phenyl substituent at the 7α-position, enhancing steric bulk and lipophilicity.
  • Physicochemical properties :
    • Boiling point : 525.6 ± 50.0 °C
    • Melting point : 173–175 °C
    • Density : 1.5 ± 0.1 g/cm³ .
  • CCS : 158.5 Ų ([M+H]⁺), indicating a larger molecular footprint than the parent compound .
8-Hydroxypenillic Acid (CAS 3053-85-8)
  • Molecular formula : C₁₁H₁₄N₂O₅S
  • Key differences : Features an imidazo[5,1-b][1,3]thiazole core with dimethyl and hydroxyl groups.
  • Relevance : A penicillin degradation product, highlighting the pharmacological significance of thiazole-pyrrolidine hybrids .
7A-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic Acid (CAS 940524-55-0)
  • Key differences : Substitution with a 4-bromophenyl group increases molecular weight (MW = 345.23 g/mol) and polarizability.
  • Applications : Discontinued due to synthetic challenges, but historically studied for halogenated analog reactivity .

Physicochemical and Analytical Data

Property Parent Compound (CID 3736382) 7α-Phenyl Derivative (CID 3812047) 8-Hydroxypenillic Acid
Molecular Formula C₇H₉NO₃S C₁₃H₁₃NO₃S C₁₁H₁₄N₂O₅S
Molecular Weight (g/mol) 187.22 263.31 310.31
Boiling Point (°C) N/A 525.6 N/A
Melting Point (°C) N/A 173–175 >200 (decomposes)
CCS ([M+H]⁺, Ų) 140.5 158.5 N/A
Pharmacological Role Synthetic intermediate Discontinued API intermediate Penicillin impurity

Biological Activity

5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid is a compound with significant potential in pharmacology due to its unique structural properties. This article delves into its biological activities, synthesis, and potential applications based on current research findings.

Structural Overview

The compound has the following structural characteristics:

  • Molecular Formula : C7_7H9_9NO3_3S
  • Molecular Weight : 187 Da
  • SMILES Notation : C1CC2(N(C1=O)CCS2)C(=O)O
  • CAS Number : 155796-08-0

Antimicrobial Properties

Recent studies indicate that compounds related to 5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole exhibit notable antimicrobial activities. For instance, derivatives of oxadiazole and thiadiazole have been reported to possess significant antibacterial and antifungal properties. The biological activity of these derivatives often correlates with their structural modifications.

CompoundActivity TypeInhibition (%)Reference
Compound 2aAnti-tubercular92% at 250 µg/mL
Compound 3aAnti-tubercularMIC = 0.5 μg/mL
Compound 4aAnti-tubercularIC = 0.045 µg/mL

These findings suggest that the incorporation of specific functional groups can enhance the bioactivity of related compounds.

The mechanism by which these compounds exert their biological effects often involves interaction with microbial enzymes or cellular structures. For example, oxadiazole derivatives have been shown to inhibit EthR, a key regulator in Mycobacterium tuberculosis, thereby enhancing their therapeutic potential against tuberculosis .

Synthesis and Derivatives

The synthesis of 5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole derivatives typically involves multi-step organic reactions that allow for the introduction of various substituents. The structural diversity achieved through these synthetic routes is crucial for optimizing biological activity.

Synthetic Pathway Example

  • Starting Material : Appropriate thiazole and pyrrole precursors.
  • Reagents : Use of coupling agents and protective groups.
  • Conditions : Varying temperature and solvent conditions to facilitate reactions.
  • Purification : Chromatographic techniques to isolate desired products.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various thiazole derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used against resistant strains of bacteria. This highlights the potential for developing new therapeutic agents from this class of compounds.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at specific positions on the thiazole ring could lead to enhanced potency against target pathogens. For instance, introducing electron-withdrawing groups at certain positions increased lipophilicity and cellular uptake.

Q & A

Basic: What are the standard synthetic routes for 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid?

Advanced: How can computational reaction path search methods improve the efficiency of its synthesis?

Methodological Answer:
Basic: Synthesis typically involves multi-step reactions, including cyclization of pyrrolidine-thiazole precursors followed by oxidation and carboxylation. For example, cyclization of 2-aminothiazole derivatives with α-keto acids under acidic conditions forms the bicyclic core, followed by hydrolysis to introduce carboxylic acid groups .

Advanced: Quantum chemical calculations (e.g., density functional theory) can predict transition states and optimize reaction pathways. ICReDD’s approach integrates computational reaction path searches with experimental validation, reducing trial-and-error by identifying energetically favorable intermediates and solvent systems .

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